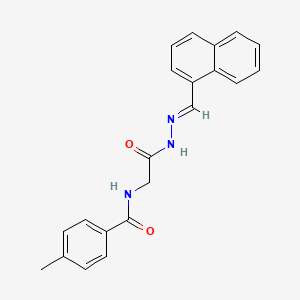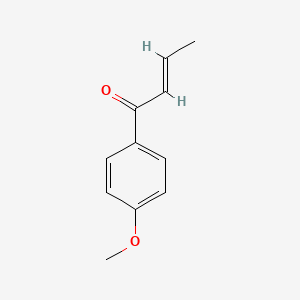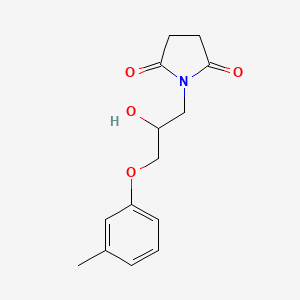
4-hydroxy-1-methyl-2-oxo-N'-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PENTANOYL-HYDRAZIDE is a complex organic compound with a molecular formula of C16H19N3O4. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PENTANOYL-HYDRAZIDE typically involves the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with pentanoyl hydrazide. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PENTANOYL-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional ketone or carboxyl groups, while reduction could produce more saturated analogs .
科学的研究の応用
4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PENTANOYL-HYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PENTANOYL-HYDRAZIDE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .
類似化合物との比較
Similar Compounds
- 4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-HEPTANOYL-HYDRAZIDE
- 4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-OCTANOYL-HYDRAZIDE
- 4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-ISOBUTYRYL-HYDRAZIDE
Uniqueness
What sets 4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PENTANOYL-HYDRAZIDE apart from similar compounds is its specific pentanoyl hydrazide moiety, which may confer unique biological activities or chemical reactivity. This uniqueness can make it a valuable compound for specific research applications or therapeutic uses .
特性
CAS番号 |
443907-72-0 |
|---|---|
分子式 |
C16H19N3O4 |
分子量 |
317.34 g/mol |
IUPAC名 |
4-hydroxy-1-methyl-2-oxo-N'-pentanoylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C16H19N3O4/c1-3-4-9-12(20)17-18-15(22)13-14(21)10-7-5-6-8-11(10)19(2)16(13)23/h5-8,21H,3-4,9H2,1-2H3,(H,17,20)(H,18,22) |
InChIキー |
YAMIADXFCQNZAC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12002858.png)


![(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12002887.png)


![2-(4-Bromophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002901.png)
![4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002903.png)
![[1-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12002908.png)
![[(9R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B12002931.png)

![{2-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B12002944.png)
